4(3H)-Pyrimidinone, 5-(ethoxymethyl)-
CAS No.: 89943-36-2
Cat. No.: VC0127039
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89943-36-2 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.169 |
IUPAC Name | 5-(ethoxymethyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10) |
Standard InChI Key | ZIRWIOYGAAZKJB-UHFFFAOYSA-N |
SMILES | CCOCC1=CN=CNC1=O |
Introduction
Chemical Identity and Fundamental Properties
5-(Ethoxymethyl)-4(3H)-pyrimidinone (CAS 89943-36-2) is a substituted pyrimidine characterized by a 4(3H)-pyrimidinone nucleus with an ethoxymethyl substituent at the C5 position. This particular structural arrangement confers specific chemical properties and reactivity patterns that make it valuable in various synthetic applications .
Chemical Structure and Composition
The compound features a pyrimidine ring with a carbonyl group at the 4-position and an ethoxymethyl group at the 5-position. Its molecular formula is C7H10N2O2 with a molecular weight of 154.17 g/mol . The canonical SMILES notation is CCOCC1=CN=CNC1=O, and its InChI identifier is InChI=1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10) .
Physical Properties
Table 1: Physical Properties of 5-(Ethoxymethyl)-4(3H)-pyrimidinone
Chemical Reactivity and Structural Features
The chemical behavior of 5-(Ethoxymethyl)-4(3H)-pyrimidinone is determined by its functional groups and structural characteristics. The pyrimidinone core provides specific reactivity patterns, while the ethoxymethyl substituent offers opportunities for further chemical transformations.
Reactivity Patterns
The 4(3H)-pyrimidinone nucleus present in this compound contributes to its chemical behavior, particularly in terms of its ability to participate in various types of reactions. The carbonyl group at the 4-position can undergo typical carbonyl reactions, while the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and serve as coordination sites .
Structural Modifications
The central 4(3H)-pyrimidinone nucleus can be further decorated with various substituents to generate compounds with diverse properties. Research on related compounds has shown that modifications at various positions of the pyrimidine ring can significantly alter biological activities and chemical properties .
Applications in Synthetic Chemistry
5-(Ethoxymethyl)-4(3H)-pyrimidinone serves important roles in synthetic chemistry, particularly as an intermediate in the preparation of various biologically active compounds.
Role in Thiamine Analogue Synthesis
One of the most significant applications of this compound is as an intermediate in the synthesis of thiamine (vitamin B1) analogues . Thiamine plays crucial roles in various biological processes, and analogues are valuable for both understanding thiamine-dependent biochemical pathways and developing therapeutic agents.
Building Block in Medicinal Chemistry
The compound's structural features make it valuable as a building block in medicinal chemistry programs. The pyrimidinone scaffold appears in various bioactive compounds, including those developed as enzyme inhibitors and receptor modulators .
Related Compounds and Structural Analogues
Examining related compounds provides valuable context for understanding the significance and applications of 5-(Ethoxymethyl)-4(3H)-pyrimidinone.
Pyrimidinone Derivatives as KDM Inhibitors
Research has explored 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . These compounds bind to Fe(II) in the active site of these enzymes, demonstrating the versatility of the pyrimidinone scaffold in developing compounds with specific biological activities.
Comparison with Related Pyrimidinones
Table 2: Comparison of 5-(Ethoxymethyl)-4(3H)-pyrimidinone with Related Compounds
Supplier | Catalog Number | Price Range (as of 2025) | Ref |
---|---|---|---|
Coompo Research Chemicals | C230144 | $150.00/250mg; $1200.00/2.5g | |
Other suppliers | Various | Variable |
Future Research Directions
Based on the properties and applications of 5-(Ethoxymethyl)-4(3H)-pyrimidinone, several promising research directions can be identified.
Expanded Synthetic Applications
Further exploration of this compound's potential as a building block in the synthesis of more complex bioactive molecules represents a valuable research direction. Its structural features could enable access to novel compound libraries with diverse biological activities.
Structure-Activity Relationship Studies
Systematic studies investigating the impact of structural modifications to the core 5-(Ethoxymethyl)-4(3H)-pyrimidinone scaffold on biological activities would provide valuable insights for medicinal chemistry programs. Such studies could guide the development of optimized compounds for specific therapeutic applications.
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